N-(furan-2-ylmethyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N-[(furan-2-yl)methyl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a furan ring, a pyrimidine ring, and a sulfanyl acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the furan and pyrimidine rings, followed by their coupling through a sulfanyl acetamide linkage. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrimidine Ring: This often involves the condensation of suitable amines with carbonyl compounds under controlled conditions.
Coupling Reaction: The furan and pyrimidine rings are then coupled using a sulfanyl acetamide linker, typically under mild conditions to avoid decomposition of the rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines under reductive conditions.
Substitution: The sulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrimidines and other reduced derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
N-[(furan-2-yl)methyl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The furan and pyrimidine rings can interact with enzymes and receptors, modulating their activity. The sulfanyl acetamide group can form covalent bonds with nucleophilic sites on proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
N-[(furan-2-yl)methyl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide: shares similarities with other compounds containing furan and pyrimidine rings, such as:
Uniqueness
- The unique combination of the furan and pyrimidine rings with the sulfanyl acetamide linker gives N-[(furan-2-yl)methyl]-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H12F3N3O2S |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C13H12F3N3O2S/c1-8-5-10(13(14,15)16)19-12(18-8)22-7-11(20)17-6-9-3-2-4-21-9/h2-5H,6-7H2,1H3,(H,17,20) |
InChI Key |
TZCDFEUAEFQJFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NCC2=CC=CO2)C(F)(F)F |
Origin of Product |
United States |
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